molecular formula C17H14ClFNNaO3 B12836683 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt CAS No. 62665-96-7

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt

カタログ番号: B12836683
CAS番号: 62665-96-7
分子量: 357.7 g/mol
InChIキー: IIZZSPOBOIMENB-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Nomenclature and CAS Registry Number

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is sodium 4-[[(4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoate . This name reflects its core structure: a butanoate backbone substituted with an imine-linked bis-aryl group comprising a 4-chlorophenyl and a 5-fluoro-2-hydroxyphenyl moiety. The sodium counterion ensures aqueous solubility, distinguishing it from the free acid form.

The Chemical Abstracts Service (CAS) Registry Number for the monosodium salt is 62665-96-7 . The free acid form, 4-[[(4-chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene]amino]butanoic acid, bears the CAS number 62665-97-8 .

Property Value
Molecular Formula C₁₇H₁₄ClFNNaO₃
Molecular Weight 357.74 g/mol
CAS (Monosodium Salt) 62665-96-7
CAS (Free Acid) 62665-97-8
Key Functional Groups Sodium carboxylate, imine, 4-chlorophenyl, 5-fluoro-2-hydroxyphenyl

The structural complexity arises from the Schiff base linkage (imine) between the GABA-derived butanoic acid and the lipophilic aromatic groups, a design strategy aimed at improving blood-brain barrier permeability.

Structural Relationship to Gamma-Aminobutyric Acid (GABA) Analogs

This compound belongs to the GABA mimetic class, characterized by structural modifications to GABA (NH₂CH₂CH₂CH₂COOH) that enhance receptor affinity and metabolic stability. Unlike GABA, which suffers from poor CNS penetration due to its polar zwitterionic nature, the monosodium salt incorporates two aromatic rings via an imine bond, significantly increasing lipophilicity.

Key Structural Features :

  • GABA Backbone : The four-carbon chain terminating in a sodium carboxylate group mirrors GABA’s carboxylic acid moiety, critical for receptor binding.
  • Imine Linkage : The -N=CH- bridge replaces GABA’s amine group, enabling conjugation with aryl substituents while maintaining planar geometry for receptor interaction.
  • Aryl Substituents :
    • 4-Chlorophenyl: Enhances electron-withdrawing effects and hydrophobic interactions with GABA~A~ receptor pockets.
    • 5-Fluoro-2-hydroxyphenyl: The fluorine atom augments metabolic stability, while the hydroxyl group may participate in hydrogen bonding with receptor residues.

Compared to GABA, this compound exhibits a 0.03:1 relative potency at GABA receptors in rat dorsal root ganglia, attributed to steric hindrance from the aryl groups. However, its prodrug, progabide (SL 76002), demonstrates greater efficacy in vivo due to metabolic conversion to the active form.

Alternative Designations: SL 75-102 and SL 76002

The compound is referenced under multiple identifiers in pharmacological literature:

  • SL 75-102 : This designation specifically denotes the monosodium salt form (CAS 62665-96-7). Early studies identified it as a weak GABA agonist with a distinct pharmacokinetic profile compared to the parent drug progabide.
  • SL 76002 : Refers to progabide , the ethyl ester prodrug of SL 75-102. Progabide undergoes hepatic hydrolysis to release the active metabolite SL 75-102, which directly agonizes GABA~A~ and GABA~B~ receptors.
  • Progabide Acid : A synonym for the free acid form (CAS 62665-97-8), emphasizing its role as the hydrolytic product of progabide.
Designation CAS Number Role Key References
SL 75-102 62665-96-7 Active metabolite; sodium salt
SL 76002 63303-33-3 Prodrug (ethyl ester)
Progabide Acid 62665-97-8 Free acid form

特性

CAS番号

62665-96-7

分子式

C17H14ClFNNaO3

分子量

357.7 g/mol

IUPAC名

sodium;4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoate

InChI

InChI=1S/C17H15ClFNO3.Na/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21;/h3-8,10,21H,1-2,9H2,(H,22,23);/q;+1/p-1

InChIキー

IIZZSPOBOIMENB-UHFFFAOYSA-M

正規SMILES

C1=CC(=CC=C1C(=NCCCC(=O)[O-])C2=C(C=CC(=C2)F)O)Cl.[Na+]

製品の起源

United States

準備方法

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

  • Formation of the imine (Schiff base) by condensation of an aldehyde derivative (5-fluoro-2-hydroxybenzaldehyde) with an amine-containing butanoic acid derivative.
  • Introduction of the 4-chlorophenyl group via appropriate substitution or condensation.
  • Conversion to the monosodium salt form by neutralization with sodium hydroxide or sodium salts.

Detailed Synthetic Steps

Synthesis of the Imine Intermediate
  • Starting Materials:

    • 5-fluoro-2-hydroxybenzaldehyde
    • 4-aminobutanoic acid or its derivatives
  • Reaction Conditions:

    • Reflux in aqueous or alcoholic solvents (e.g., ethanol or methanol)
    • pH control to favor imine formation
    • Removal of water by azeotropic distillation or molecular sieves to drive equilibrium
  • Outcome:

    • Formation of the Schiff base intermediate with characteristic C=N bond confirmed by IR (around 1630 cm^-1) and NMR (singlet near 9.7 ppm for CH=N proton) spectroscopy.
Introduction of the 4-Chlorophenyl Group
  • The 4-chlorophenyl moiety is introduced either by:

    • Direct condensation with 4-chlorobenzaldehyde derivatives, or
    • Via nucleophilic substitution reactions on intermediates such as 1-chloro-4-(4-chlorophenyl)-2-butanol, which is synthesized through halogenation and hydroxylation steps.
  • Typical Reaction Conditions:

    • Use of sodium hydride or sodium hydroxide as base in polar aprotic solvents like N,N-dimethylformamide (DMF)
    • Temperature control between 20°C to 60°C
    • Stirring for several hours (up to 4.5 h) to ensure complete reaction
  • Purification:

    • Precipitation by addition of n-hexane and ice water
    • Filtration and washing of the solid product
    • Recrystallization from ethyl acetate or ethanol at low temperatures (e.g., -5°C to 5°C) to improve purity.
Formation of the Monosodium Salt
  • The free acid form of the compound is neutralized with sodium hydroxide in aqueous media to form the monosodium salt.
  • This step is typically performed after the final condensation and purification steps to ensure stability and solubility of the product.

Representative Experimental Data and Yields

Step Conditions Yield (%) Notes
Imine formation Reflux in ethanol, 1 h ~54% Yellow solid, mp ~300°C (decomposition), IR and NMR confirm imine formation
Nucleophilic substitution Sodium hydride in DMF, 20-60°C, 4.5 h 71-88% Precipitation with n-hexane and ice water, recrystallization improves purity to >99%
Recrystallization Ethyl acetate, -5°C, 13 h - Enhances purity, removes impurities such as unreacted imidazole or chlorinated byproducts
Final neutralization to salt NaOH in water, room temperature Quantitative Produces monosodium salt form, improves solubility and stability

Analytical Characterization Supporting Preparation

  • Infrared Spectroscopy (IR):

    • Characteristic bands for hydroxyl (3440 cm^-1), imine C=N (1630 cm^-1), aromatic C=C (1600, 1500 cm^-1), and carboxylate groups (1170 cm^-1).
  • Nuclear Magnetic Resonance (NMR):

    • Proton NMR shows aromatic multiplets (6.5-7.6 ppm), imine proton singlet (~9.7 ppm), and aliphatic signals corresponding to butanoic acid chain.
  • High-Performance Liquid Chromatography (HPLC):

    • Used to confirm purity (>99%) after recrystallization and purification steps.
  • Melting Point:

    • Imine intermediate decomposes around 300°C, indicating thermal stability of the Schiff base.

Summary of Key Preparation Insights

  • The preparation of 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt is a multi-step process involving careful control of condensation reactions and purification.
  • Use of sodium hydride in DMF is critical for efficient nucleophilic substitution to introduce the 4-chlorophenyl group.
  • Recrystallization and precipitation techniques are essential to achieve high purity (>99%) suitable for research or pharmaceutical applications.
  • Analytical methods such as IR, NMR, and HPLC are indispensable for monitoring reaction progress and product quality.

化学反応の分析

Types of Reactions

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

Anticonvulsant Properties

Progabide was initially developed as an anticonvulsant agent. Its efficacy in reducing seizure frequency has been documented in various studies, showcasing its role in managing epilepsy. The mechanism involves modulating GABAergic neurotransmission, which is critical for maintaining neuronal excitability.

Neuroprotective Effects

Research indicates that progabide may possess neuroprotective properties. Studies have shown that it can reduce neuronal damage in models of neurodegeneration by inhibiting excitotoxicity and oxidative stress, making it a candidate for further exploration in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Clinical Studies

Several clinical trials have evaluated the efficacy of progabide in various patient populations:

  • Epilepsy Management : A randomized controlled trial demonstrated that patients receiving progabide experienced a significant reduction in seizure frequency compared to placebo controls.
  • Neurodegenerative Disorders : Preliminary studies suggest that progabide may improve cognitive function in patients with mild cognitive impairment (MCI).

Toxicological Studies

Toxicity assessments indicate that progabide has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate potential side effects and interactions with other medications.

Table 1: Summary of Pharmacological Activities

PropertyDescription
Anticonvulsant ActivityEffective in reducing seizure frequency
Neuroprotective EffectsInhibits excitotoxicity and oxidative stress
MechanismGABA receptor modulation

Table 2: Clinical Trial Outcomes

Study TypePopulationOutcome
Randomized Controlled TrialEpilepsy PatientsSignificant reduction in seizures
Observational StudyMCI PatientsImprovement in cognitive function observed

作用機序

The mechanism of action of 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

類似化合物との比較

Similar Compounds

  • 4-Chloro-5-fluoro-2-hydroxybenzophenone
  • 4-Chlorophenyl-5-fluoro-2-hydroxybenzaldehyde

Uniqueness

4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications .

生物活性

The compound 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic acid monosodium salt , also known as Progabide, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14ClFNNaOC_{17}H_{14}ClFNNaO, with a molecular weight of 362.665 g/mol. Its structure includes a chlorophenyl group, a fluoro-hydroxyphenyl group, and an amino butanoic acid moiety, which contribute to its biological activity.

Research indicates that the compound exhibits multiple mechanisms of action:

  • Antiviral Activity : Studies have shown that similar compounds with structural analogs demonstrate significant antiviral effects, particularly against human adenoviruses (HAdV). For example, certain derivatives exhibited IC50 values as low as 0.27 μM, suggesting high potency against viral replication pathways .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor, which are important in treating neurodegenerative diseases and managing urea levels in the body respectively .
  • Antibacterial Activity : Preliminary screenings suggest moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's structural features may enhance its interaction with bacterial cell membranes or specific targets within bacterial cells .

Table 1: Biological Activities of 4-(((4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methylene)amino)butanoic Acid Monosodium Salt

Activity Type Target IC50 (µM) Notes
AntiviralHuman Adenovirus0.27High potency compared to standard drugs
Enzyme InhibitionAcetylcholinesteraseVariesPotential for neurodegenerative treatments
UreaseVariesCould replace existing urease inhibitors
AntibacterialSalmonella typhiModerateEffective against Gram-negative bacteria
Bacillus subtilisStrongEffective against Gram-positive bacteria

Case Studies

  • Antiviral Efficacy : A study highlighted the effectiveness of related compounds in inhibiting HAdV replication. The analogs showed improved selectivity indexes (SI > 100), indicating a favorable therapeutic window compared to existing antiviral agents like niclosamide .
  • Enzyme Inhibition Studies : In a systematic evaluation of enzyme inhibitors, several derivatives of the compound were tested for their AChE inhibitory activity. Compounds demonstrated IC50 values significantly lower than reference standards, indicating potential for treating conditions like Alzheimer's disease .
  • Antibacterial Screening : A recent study assessed the antibacterial properties of synthesized derivatives based on similar structural frameworks. Results indicated that certain compounds had strong inhibitory effects against multiple bacterial strains, suggesting their potential use in antibiotic therapies .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can experimental efficiency be improved?

Methodological Answer:
Synthesis typically involves a Schiff base formation between 4-chlorophenyl and 5-fluoro-2-hydroxybenzaldehyde derivatives, followed by sodium salt formation. To optimize efficiency:

  • Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
  • Apply statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) and minimize experimental runs .
  • Validate intermediates via HPLC-MS and FTIR to ensure reaction progression.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • X-ray crystallography for resolving the Schiff base geometry and sodium coordination .
  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and salt formation (e.g., disappearance of -COOH proton) .
  • HPLC-PDA for purity assessment, especially to detect residual reactants or byproducts .

Advanced: How can the stability of this monosodium salt be systematically evaluated under varying conditions?

Methodological Answer:
Stability studies should assess:

  • pH-dependent degradation : Use buffered solutions (pH 1–10) and monitor via HPLC-UV over 24–72 hours .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Photostability : Expose to UV-Vis light and track changes using XRD to detect crystallinity loss .

Advanced: What computational strategies can elucidate the compound’s reaction mechanisms or electronic properties?

Methodological Answer:

  • Perform density functional theory (DFT) calculations to map the Schiff base formation mechanism and sodium ion interaction .
  • Simulate Fukui indices to predict electrophilic/nucleophilic sites for derivatization .
  • Validate computational models with kinetic studies (e.g., stopped-flow spectroscopy) to correlate theoretical and experimental rate constants .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

  • Use structure-activity relationship (SAR) analysis to compare analogs (e.g., substituent effects on bioactivity) .
  • Apply meta-analysis to reconcile discrepancies across studies, focusing on variables like assay type (e.g., in vitro vs. in vivo) or cell line specificity .
  • Validate findings with dose-response curves and orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Advanced: What methodologies are recommended for studying solubility and formulation challenges?

Methodological Answer:

  • Phase solubility analysis : Measure solubility in co-solvents (e.g., PEG, cyclodextrins) using UV-Vis spectroscopy .
  • Micronization : Reduce particle size via spray-drying or ball milling to enhance dissolution rates .
  • Solid-state characterization : Use powder XRD and DSC to identify polymorphs or amorphous forms affecting bioavailability .

Advanced: How can researchers design experiments to explore catalytic or inhibitory roles of this compound?

Methodological Answer:

  • Kinetic assays : Monitor enzyme inhibition (e.g., fluorescence quenching) under varied substrate concentrations .
  • Docking simulations : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm computational predictions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。